molecular formula C20H26ClNO3S B13986728 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride CAS No. 58187-55-6

5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride

Cat. No.: B13986728
CAS No.: 58187-55-6
M. Wt: 395.9 g/mol
InChI Key: IPDFZYFLIAFTQG-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride typically involves multi-step organic reactions. One common approach might include:

    Formation of the Sulfonyl Group: Reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.

    Ketone Formation: Introducing the ketone functionality through Friedel-Crafts acylation or other suitable methods.

    Dimethylamino Group Addition: Incorporating the dimethylamino group via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone functionality.

    Reduction: Reduction reactions could target the sulfonyl group or the ketone, potentially leading to alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one: Without the hydrochloride salt.

    4-Methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.

    Dimethylamino ketones: Compounds with the dimethylamino group and ketone functionality but different aromatic rings.

Uniqueness

The uniqueness of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

58187-55-6

Molecular Formula

C20H26ClNO3S

Molecular Weight

395.9 g/mol

IUPAC Name

5-(dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride

InChI

InChI=1S/C20H25NO3S.ClH/c1-16-9-11-19(12-10-16)25(23,24)20(17-7-5-4-6-8-17)15-18(22)13-14-21(2)3;/h4-12,20H,13-15H2,1-3H3;1H

InChI Key

IPDFZYFLIAFTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)CCN(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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